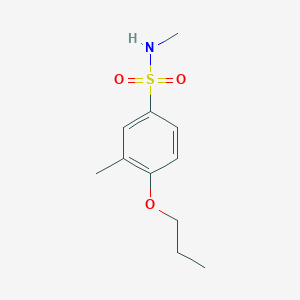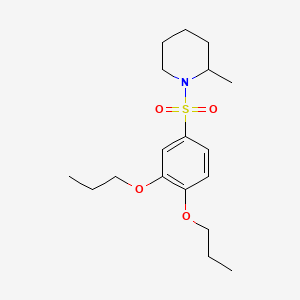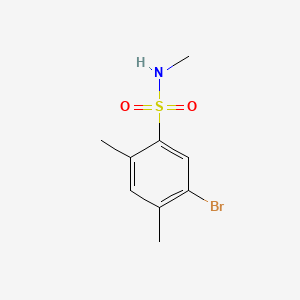![molecular formula C26H32N4O5 B603537 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide CAS No. 1093065-83-8](/img/no-structure.png)
1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrazole ring, and multiple methoxy groups . It is likely to be a synthetic compound, given its complexity and the presence of these functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyrazole ring, and the addition of the methoxy groups . The exact synthesis process would depend on the starting materials and the specific synthetic methods used .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms . The methoxy groups are attached to the phenyl rings, which may influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactions would likely be influenced by its functional groups. For example, the methoxy groups could potentially undergo demethylation reactions under certain conditions . The pyrazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy groups could influence its solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many therapeutic agents. This compound, with its piperidine core, could be involved in the synthesis of new drugs, particularly due to its structural complexity and potential biological activity .
Biological Activity Studies
The presence of dimethoxyphenyl and pyrazolyl groups may indicate potential biological activities. Such compounds can be used to study interactions with biological targets, aiding in the discovery of new drugs or the understanding of biological pathways .
Pharmacological Applications
Given the diverse pharmacological activities of piperidine derivatives, this compound could be explored for its potential uses in treating various medical conditions, such as cancer, bacterial infections, or inflammatory diseases .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, which is synthesized from 3,4-dimethoxybenzaldehyde and ethyl acetoacetate. The second intermediate is 2-(3-hydroxyphenoxy)ethylamine, which is synthesized from 3-hydroxyphenol and 2-chloroethylamine hydrochloride. These two intermediates are then coupled using piperidine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "3-hydroxyphenol", "2-chloroethylamine hydrochloride", "piperidine-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid:", "- Condense 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 3,4-dimethoxychalcone.", "- Cyclize 3,4-dimethoxychalcone with hydrazine hydrate to form 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.", "Synthesis of 2-(3-hydroxyphenoxy)ethylamine:", "- React 3-hydroxyphenol with 2-chloroethylamine hydrochloride in the presence of potassium carbonate to form 2-(3-hydroxyphenoxy)ethylamine.", "Coupling of intermediates to form final product:", "- React 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid with 2-(3-hydroxyphenoxy)ethylamine in the presence of piperidine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide." ] } | |
CAS-Nummer |
1093065-83-8 |
Molekularformel |
C26H32N4O5 |
Molekulargewicht |
480.6g/mol |
IUPAC-Name |
1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29) |
InChI-Schlüssel |
LPPUETFXOQEYKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



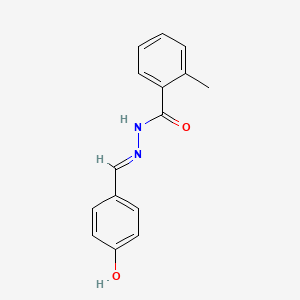
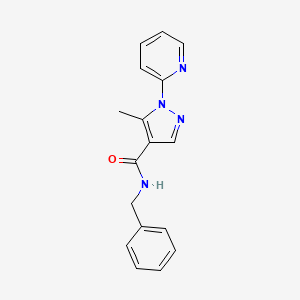
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B603460.png)
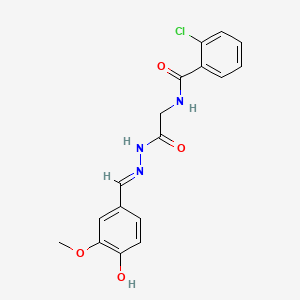
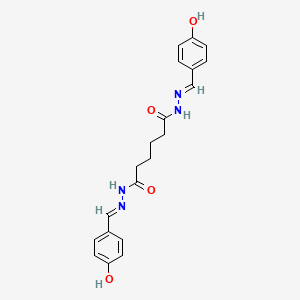
![N'1,N'5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B603464.png)

![N'-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B603466.png)
![2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B603469.png)


